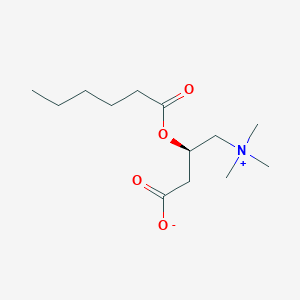

L-Hexanoylcarnitine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of L-Hexanoylcarnitine involves the esterification of L-carnitine with hexanoic acid. This process can be viewed as part of the broader metabolic pathway involving carnitine and its role in fatty acid transport and oxidation within cells. Carnitine itself is synthesized endogenously from the amino acids lysine and methionine or obtained from dietary sources. The esterification to form this compound is a critical step for the transport of medium-chain fatty acids into the mitochondria for energy production (Reuter & Evans, 2012).

Applications De Recherche Scientifique

Études sur la perte de poids

La L-hexanoylcarnitine a été identifiée dans des études liées à la perte de poids. Dans une étude où des sujets en surpoids ont consommé un régime hypocalorique, il a été observé qu'il y avait une augmentation significative des niveaux d'acylcarnitine, y compris l'hexanoylcarnitine . Cette augmentation était couplée à une diminution de la surface de graisse viscérale et à une augmentation des acides gras libres . Cela suggère que la this compound pourrait jouer un rôle dans la régulation métabolique pendant la perte de poids .

Recherche sur le diabète

Des recherches ont exploré différentes longueurs de chaîne d'acylcarnitines, y compris la this compound, comme biomarqueurs pour le diagnostic précoce de la cardiomyopathie diabétique (CMD) . Dans une étude portant sur des patients atteints de diabète de type 2 et de CMD, il a été constaté que certaines acylcarnitines étaient positivement corrélées au risque de CMD . Cela indique que la this compound pourrait potentiellement être utilisée comme biomarqueur dans la recherche sur le diabète .

Maladie cardiovasculaire

La this compound est également étudiée en relation avec les maladies cardiovasculaires (MCV). Dans une étude, l'analyse factorielle a été utilisée pour obtenir les odds ratios des facteurs extraits des 25 métabolites d'acylcarnitine et leurs intervalles de confiance à 95 % pour les MCV . Cela suggère que la this compound pourrait être impliquée dans les processus métaboliques liés aux MCV .

Métabolisme lipidique

La this compound est un produit intermédiaire de l'oxydation des acides gras et serait étroitement associée au métabolisme lipidique . Dans une étude, il a été constaté que la supplémentation en myristoylcarnitine (C14), un type d'acylcarnitine, conduisait à une augmentation du dépôt lipidique dans les cardiomyocytes . Cela suggère que la this compound pourrait jouer un rôle dans le métabolisme lipidique et le développement de conditions telles que la lipotoxicité myocardique .

Études cellulaires

Dans des études cellulaires, la this compound a été utilisée pour explorer les effets des acylcarnitines sur les cardiomyocytes . Dans une étude, il a été constaté que la supplémentation en C14 conduisait à une hypertrophie des cardiomyocytes, un remodelage fibroblastique et une augmentation de l'apoptose . Cela suggère que la this compound pourrait être utilisée dans des études cellulaires pour comprendre les effets des acylcarnitines sur les cellules .

Métabolomique

La this compound est également utilisée en métabolomique, un domaine qui implique l'étude des processus chimiques impliquant les métabolites . Dans une étude, des techniques métabolomiques ont été utilisées pour analyser la réponse à une intervention diététique, et il a été constaté qu'il y avait une augmentation significative des niveaux d'acylcarnitine, y compris l'hexanoylcarnitine . Cela suggère que la this compound pourrait être utilisée en métabolomique pour comprendre les effets du régime alimentaire sur la régulation métabolique .

Mécanisme D'action

Target of Action

L-Hexanoylcarnitine is an acylcarnitine, a class of compounds that play a crucial role in energy production and intermediary metabolism in the organism . The primary targets of this compound are the mitochondria, where it is involved in fatty acid metabolism .

Mode of Action

This compound interacts with its targets, the mitochondria, by participating in the transport of fatty acids from the cytosol into the mitochondria, a process essential for fatty acid metabolism . This interaction results in the production of energy in the form of ATP .

Biochemical Pathways

This compound is involved in the fatty acid oxidation pathway. It is a medium-chain acylcarnitine, and its presence is indicative of the metabolism of medium-chain fatty acids . Disturbances in this pathway can lead to the production and excretion of unusual acylcarnitines, which can be indicative of metabolic disorders .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). A mutation in the gene coding for carnitine-acylcarnitine translocase or the OCTN2 transporter can cause a carnitine deficiency that results in poor intestinal absorption of dietary L-carnitine, its impaired reabsorption by the kidney, and consequently, increased urinary loss of L-carnitine .

Result of Action

The action of this compound results in the production of energy through the metabolism of fatty acids. In cases of metabolic disorders such as medium-chain acyl-coa dehydrogenase deficiency, this compound can be found in the urine . This indicates a disruption in normal fatty acid metabolism.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, dietary restrictions can lead to a lower intake of L-carnitine, affecting its levels in the body . Additionally, certain drugs and medical procedures, such as dialysis, can also affect the levels of L-carnitine and acylcarnitines in the body .

Safety and Hazards

Propriétés

IUPAC Name |

(3R)-3-hexanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPRQWTYSNDTEA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315275 | |

| Record name | Hexanoyl-L-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22671-29-0 | |

| Record name | Hexanoyl-L-carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22671-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoyl-L-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions L-Hexanoylcarnitine as a biomarker for hyperlipidemia. What is the significance of its presence in higher levels in hyperlipidemic patients?

A1: While the study [] primarily focuses on the effects of Tinospora cordifolia juice, the detection of elevated this compound in hyperlipidemic patients offers a glimpse into potential metabolic disturbances. Acylcarnitines, including this compound, play a crucial role in fatty acid oxidation. Their increased presence in urine could suggest an imbalance in lipid metabolism, possibly due to inefficient breakdown of fatty acids within the mitochondria []. This impaired metabolic process could contribute to the elevated lipid levels observed in hyperlipidemia. Further research is needed to confirm this link and explore the specific mechanisms involved.

Q2: The study observed a decrease in urinary this compound levels after treatment with Tinospora cordifolia juice. Does this suggest a potential therapeutic benefit of targeting this compound levels in managing hyperlipidemia?

A2: The observed decrease in this compound levels following Tinospora cordifolia juice administration is interesting [], but it's crucial to avoid premature conclusions. The reduction in this compound might be a consequence of the juice's overall lipid-lowering effects, mediated through PPAR-α activation, rather than a direct effect on this compound metabolism itself. More targeted research is necessary to determine whether directly influencing this compound levels could offer therapeutic benefits in managing hyperlipidemia.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1230576.png)

![6,7-dimethoxy-N-[(5-methyl-2-furanyl)methyl]-2-(2-methylpropyl)-1-oxo-4-isoquinolinecarboxamide](/img/structure/B1230579.png)

![8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1230581.png)

![6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone](/img/structure/B1230583.png)

![2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1230587.png)

![[[(2R,3S,4R,5R)-5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1230597.png)